3,4-Dichloromethylphenidate

Neuropharmacology Transporter Binding Structure-Activity Relationship

3,4-Dichloromethylphenidate is essential for research requiring near-complete DAT occupancy and extreme dopaminergic stimulation. With 78-fold higher DAT affinity and 6-fold greater dopamine efflux than methylphenidate, it is the optimal probe for addiction modeling, PET tracer development, and transporter selectivity studies. The slow-onset, long-duration profile enables unique behavioral time-course investigations.

Molecular Formula C14H17Cl2NO2
Molecular Weight 302.2 g/mol
CAS No. 1400742-68-8
Cat. No. B3419264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloromethylphenidate
CAS1400742-68-8
Molecular FormulaC14H17Cl2NO2
Molecular Weight302.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H17Cl2NO2/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9/h5-6,8,12-13,17H,2-4,7H2,1H3
InChIKeyJUKMAYKVHWKRKY-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloromethylphenidate (CAS 1400742-68-8) in Research Procurement: Key Properties and Analytical Profile


3,4-Dichloromethylphenidate (CAS 1400742-68-8), abbreviated as 3,4-DCMP or 3,4-CTMP, is a synthetic stimulant belonging to the phenidate class, structurally derived from methylphenidate (MPH) via 3,4-dichlorination of the phenyl ring [1]. The compound exists as multiple diastereomers, with the threo-(±) form being the most extensively characterized in scientific literature for its potent monoamine reuptake inhibition profile [2].

Why 3,4-Dichloromethylphenidate Cannot Be Substituted by Methylphenidate or Other In-Class Analogs in Specialized Research


Substitution of 3,4-Dichloromethylphenidate with generic methylphenidate or other phenidate-class analogs is not scientifically justified due to profound differences in target engagement kinetics, transporter selectivity profiles, and functional outcomes in neurochemical assays. The 3,4-dichloro substitution fundamentally alters the compound's pharmacodynamic properties, resulting in a unique profile of potency, onset time, and duration of action that is not replicated by the parent compound or other halogenated derivatives [1][2].

Quantitative Evidence for Selecting 3,4-Dichloromethylphenidate Over Methylphenidate and Related Analogs


Dopamine Transporter (DAT) Binding Affinity: 3,4-CTMP vs. Methylphenidate (TMP)

3,4-Dichloromethylphenidate (as the threo-diastereomer 3,4-CTMP) exhibits a markedly higher affinity for the dopamine transporter (DAT) compared to the parent compound threo-methylphenidate (TMP). The Ki value for 3,4-CTMP at DAT is 1.4 nM, whereas TMP has a Ki of 110 nM, representing an approximately 78-fold increase in binding affinity [1].

Neuropharmacology Transporter Binding Structure-Activity Relationship

Functional Dopamine Efflux in Brain Tissue: 3,4-CTMP vs. Methylphenidate

In rat nucleus accumbens brain slices, 3,4-CTMP at a concentration of 0.1-1 μM increased evoked dopamine efflux by approximately 6-fold. In the same experimental system, methylphenidate at a 10-fold higher concentration (10 μM) increased dopamine efflux by only 4-fold [1].

Neurochemistry Voltammetry Ex Vivo Pharmacology

Norepinephrine Transporter (NET) Selectivity and Inhibition Potency

3,4-Dichloromethylphenidate exhibits a unique NET inhibition profile. While all methylphenidate-based substances inhibit NET and DAT more potently than SERT, 3,4-DCMP specifically inhibits NET more than 10-fold more potently than methylphenidate, and DAT more than 2-fold more potently [1]. The NET/DAT selectivity ratio (based on Ki) for 3,4-CTMP is 10.0, compared to 6.0 for methylphenidate [2].

Monoamine Transporters Selectivity Profiling In Vitro Pharmacology

Onset and Duration of Action: 3,4-Dichloro Substitution Alters Temporal Dynamics

In locomotor activity assays, the RS/SR diastereomer of a methylphenidate analogue bearing a 3,4-dichloro substituent exhibited a slow onset and a long duration of action, in contrast to the rapid onset and shorter duration typical of methylphenidate [1]. This temporal profile is attributed to the 3,4-dichloro modification, which imparts distinct pharmacokinetic properties.

Behavioral Pharmacology Pharmacokinetics Abuse Liability

Optimal Research and Industrial Applications for 3,4-Dichloromethylphenidate Based on Quantifiable Differentiation


Neurochemical Studies Requiring Maximal Dopamine Transporter Engagement

Given its 78-fold higher DAT binding affinity compared to methylphenidate [1], 3,4-Dichloromethylphenidate is the preferred tool for experiments where near-complete DAT occupancy is required at low concentrations. This is critical for in vitro binding studies, ex vivo autoradiography, and PET tracer development where high specific activity and target saturation are essential.

Investigations of Supraphysiological Dopamine Signaling and Extreme Stimulant Effects

The 6-fold increase in evoked dopamine efflux produced by 3,4-CTMP, which exceeds the maximal response of methylphenidate even at 100-fold higher concentrations [1], makes this compound uniquely suitable for modeling the neurochemical consequences of extreme dopaminergic stimulation. This is relevant for addiction research and for studying the ceiling effects of monoamine transporter inhibitors.

Studies of Altered Norepinephrine/Dopamine Selectivity and Its Behavioral Consequences

With a NET/DAT selectivity ratio of 10.0 and >10-fold greater NET inhibition potency than methylphenidate [1][2], 3,4-DCMP is an ideal probe for dissecting the differential contributions of noradrenergic and dopaminergic systems to complex behaviors, including arousal, attention, and stress responses.

Pharmacokinetic-Pharmacodynamic Modeling of Slow-Onset, Long-Duration Stimulants

The unique slow-onset, long-duration behavioral profile of 3,4-dichloro-substituted methylphenidate analogues [1] positions 3,4-DCMP as a valuable tool for investigating the relationship between drug absorption/distribution kinetics and behavioral outcomes. This is particularly relevant for developing medications with lower abuse liability or for understanding the time-course of stimulant tolerance and sensitization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichloromethylphenidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.